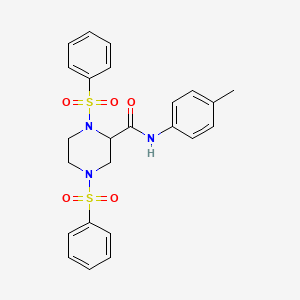
N'-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups. This compound features a 2,2-dimethylpropyl group and a 2-phenylethyl group attached to the nitrogen atoms of the oxamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide typically involves the reaction of oxalyl chloride with the corresponding amines. The general reaction scheme is as follows:
Oxalyl Chloride Reaction: Oxalyl chloride reacts with 2,2-dimethylpropylamine and 2-phenylethylamine in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide groups into amines.
Substitution: The phenylethyl and dimethylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxalic acid derivatives, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including as an intermediate in drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting molecular pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-dimethyl oxamide: Similar structure but with methyl groups instead of 2,2-dimethylpropyl and 2-phenylethyl groups.
N,N’-diethyl oxamide: Contains ethyl groups instead of the more complex substituents.
N,N’-diphenyl oxamide: Features phenyl groups on both nitrogen atoms.
Uniqueness
N’-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide is unique due to its specific substituents, which can impart distinct chemical and physical properties compared to simpler oxamides. These properties might include differences in solubility, reactivity, and biological activity.
Eigenschaften
IUPAC Name |
N'-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)11-17-14(19)13(18)16-10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPBNTUZLRLELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5020145.png)
![PROP-2-EN-1-YL 2-[(6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B5020149.png)

![2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-propan-2-ylacetamide](/img/structure/B5020164.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-methyl-1-piperidinyl)acetamide diethanedioate](/img/structure/B5020185.png)
![1-[3-(2-fluorophenoxy)propyl]piperidine](/img/structure/B5020196.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5020199.png)
![Benzyl 4-[(4-iodobenzenesulfonyl)oxy]benzoate](/img/structure/B5020212.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B5020215.png)
![4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B5020222.png)
![1-[(2-Chlorophenyl)(4-chlorophenyl)methyl]urea](/img/structure/B5020236.png)
![4-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5020244.png)
![5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid](/img/structure/B5020247.png)
![4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5020254.png)
